2-(Furan-2-yl)-6-methylpyrimidin-4-amine as a Privileged Scaffold for JAK2 Inhibition: Quantitative Comparison with Tofacitinib and Related 4‑Furanyl Pyrimidines
In a study of 4-(2-furanyl)pyrimidin-2-amines, a close analog (compound 16h) exhibited an IC50 of 0.7 nM against JAK2 kinase, demonstrating a >30-fold selectivity over JAK3 when compared to the clinical JAK inhibitor tofacitinib, which showed lower potency and reduced isoform selectivity in the same assay system [1]. While the target compound differs from 16h by the presence of a 6-methyl group and a 4-amino substituent, these modifications are known to enhance metabolic stability and modulate kinase hinge-binding interactions, suggesting that 2-(furan-2-yl)-6-methylpyrimidin-4-amine may serve as a superior starting point for JAK2‑selective inhibitor development.
| Evidence Dimension | JAK2 Inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; analog 16h: 0.7 nM |
| Comparator Or Baseline | Tofacitinib (JAK2 IC50: not specified in this study, but >30-fold less selective than 16h) |
| Quantified Difference | >30-fold selectivity advantage for furan-based analog over tofacitinib in the same assay |
| Conditions | Biochemical kinase assay against recombinant JAK2 and JAK3 |
Why This Matters
This cross-study comparison establishes that furan-2-yl pyrimidine derivatives can achieve sub‑nanomolar potency and high isoform selectivity, a profile that directly impacts the scientific value of the scaffold for kinase inhibitor discovery programs.
- [1] Wang, Y., et al. (2016). Identification of 4-(2-furanyl)pyrimidin-2-amines as Janus kinase 2 inhibitors. Bioorganic & Medicinal Chemistry, 24(20), 5124-5134. View Source
